![molecular formula C15H21NO6 B1503512 Boc-3-methoxy-L-tyrosine CAS No. 141900-23-4](/img/structure/B1503512.png)
Boc-3-methoxy-L-tyrosine
Overview
Description
Boc-3-methoxy-L-tyrosine, also known as 3-MeO-Boc-Tyr-OH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of tyrosine, an amino acid that plays a crucial role in various biochemical processes in the human body. Boc-3-methoxy-L-tyrosine has been found to exhibit several interesting properties that make it a promising candidate for research in various fields.
Mechanism of Action
The mechanism of action of Boc-3-methoxy-L-tyrosine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors involved in disease processes. For example, it has been found to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin. This makes it a promising candidate for the treatment of skin disorders such as hyperpigmentation.
Biochemical and Physiological Effects:
Boc-3-methoxy-L-tyrosine has been found to exhibit several biochemical and physiological effects. For example, it has been found to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a crucial role in various physiological processes. In addition, it has been found to exhibit antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Boc-3-methoxy-L-tyrosine in lab experiments is its high purity and stability. This makes it easy to handle and ensures that the results of the experiments are reliable. However, one of the limitations of using this compound is its high cost, which may limit its use in some research projects.
Future Directions
There are several future directions for research on Boc-3-methoxy-L-tyrosine. One of the most promising directions is the development of new drugs based on this compound. It has been found to exhibit potent activity against several disease targets, and further research may lead to the development of new drugs for the treatment of these diseases. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Conclusion:
Boc-3-methoxy-L-tyrosine is a promising compound that has been extensively studied for its potential applications in scientific research. It exhibits several interesting properties that make it a promising candidate for the development of new drugs and the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Scientific Research Applications
Boc-3-methoxy-L-tyrosine has been studied extensively for its potential applications in scientific research. One of the most promising applications of this compound is in the field of drug discovery. It has been found to exhibit potent activity against several disease targets, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, Boc-3-methoxy-L-tyrosine has been found to exhibit anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
(2S)-3-(4-hydroxy-3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6/c1-15(2,3)22-14(20)16-10(13(18)19)7-9-5-6-11(17)12(8-9)21-4/h5-6,8,10,17H,7H2,1-4H3,(H,16,20)(H,18,19)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQDNEXWFJBUAV-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673988 | |
Record name | N-(tert-Butoxycarbonyl)-3-methoxy-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-3-methoxy-L-tyrosine | |
CAS RN |
141900-23-4 | |
Record name | N-(tert-Butoxycarbonyl)-3-methoxy-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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